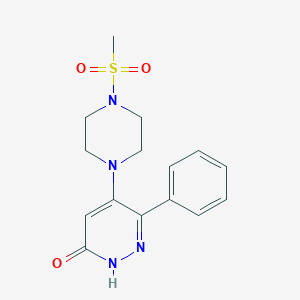
5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one” is also known as Risovalisib . It is an investigational drug with the molecular formula C24H29F3N8O5S and a molecular weight of 598.598 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:COC(=O)NC1=NC=C(C2=NN3C=C(CN4CCN(CC4)S(C)(=O)=O)C=C3C(=N2)N5CCOCC5)C(=C1)C(F)(F)F .
科学的研究の応用
5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one has been studied extensively for its potential applications in biological systems. Its ability to interact with various receptors, enzymes, and other biomolecules makes it a promising candidate for use in drug discovery and development. It has been studied for its potential to act as a ligand for certain G-protein coupled receptors, as well as for its ability to modulate the activity of certain enzymes. In addition, this compound has been studied for its potential to act as an agonist or antagonist of certain ion channels, and its ability to modulate the activity of certain ion channels.
作用機序
The mechanism of action of 5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one is not fully understood. However, it is believed that this compound binds to certain receptors, enzymes, and other biomolecules in order to regulate their activity. For example, it has been shown to interact with certain G-protein coupled receptors, as well as with certain ion channels. Additionally, this compound has been shown to modulate the activity of certain enzymes, such as phosphodiesterases and protein kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one are not yet fully understood. However, this compound has been studied for its potential to interact with certain receptors, enzymes, and other biomolecules in order to regulate their activity. For example, it has been shown to interact with certain G-protein coupled receptors, as well as with certain ion channels. Additionally, this compound has been shown to modulate the activity of certain enzymes, such as phosphodiesterases and protein kinases.
実験室実験の利点と制限
The advantages of using 5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one in laboratory experiments include its low cost and easy availability, as well as its ability to interact with various biological systems. Additionally, this compound is relatively stable, making it suitable for long-term storage. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain types of experiments. Additionally, the compound is not very stable in the presence of light, which can limit its use in certain types of experiments.
将来の方向性
Given the potential applications of 5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one, there are numerous potential future directions that can be explored. For example, further research could be conducted to better understand the compound’s mechanism of action and its interactions with various biological systems. Additionally, further research could be conducted to explore the compound’s potential therapeutic applications, as well as its potential to act as a ligand for certain G-protein coupled receptors or as an agonist or antagonist of certain ion channels. Additionally, further research could be conducted to explore the compound’s potential to modulate the activity of certain enzymes, such as phosphodiesterases and protein kinases. Finally, further research could be conducted to explore the compound’s potential to interact with other biomolecules, such as lipids, carbohydrates, and nucleic acids.
合成法
The synthesis of 5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one is achieved through a series of chemical reactions starting with the preparation of the piperazine derivative. This is accomplished by reacting 4-methanesulfonylpiperazine with 6-phenyl-2,3-dihydropyridazin-3-one in the presence of a base. The resulting product is then purified by crystallization and recrystallization. The purity of the resulting compound can be determined by thin-layer chromatography.
特性
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)-3-phenyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-23(21,22)19-9-7-18(8-10-19)13-11-14(20)16-17-15(13)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETULMIONKEKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=O)NN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B6439524.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine dihydrochloride](/img/structure/B6439532.png)
![4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one](/img/structure/B6439552.png)
![1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B6439554.png)
![4,4,4-trifluoro-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}butan-1-one](/img/structure/B6439558.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine](/img/structure/B6439567.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(prop-2-en-1-yl)piperidine-1-carboxamide](/img/structure/B6439570.png)
![1-cyclopropanecarbonyl-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine](/img/structure/B6439571.png)
![N-tert-butyl-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carboxamide](/img/structure/B6439575.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-methanesulfonylpiperidine](/img/structure/B6439582.png)
![1-(cyclopent-3-ene-1-carbonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine](/img/structure/B6439588.png)
![4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6439606.png)
![3-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B6439610.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6439616.png)